Cas no 30896-87-8 (Cyclobutanemethanol, 1-bromo-)

Cyclobutanemethanol, 1-bromo- is a brominated derivative of cyclobutanemethanol, serving as a versatile intermediate in organic synthesis. Its cyclobutane ring structure imparts steric constraints, making it valuable for constructing strained ring systems and studying ring-opening reactions. The bromine substituent enhances reactivity, enabling nucleophilic substitutions or cross-coupling reactions, such as Suzuki or Grignard transformations. This compound is particularly useful in pharmaceutical and materials science research, where its unique geometry aids in developing bioactive molecules or specialized polymers. High purity grades ensure consistent performance in synthetic applications. Proper handling is advised due to its potential reactivity as an alkyl bromide.
Cyclobutanemethanol, 1-bromo- structure
Cyclobutanemethanol, 1-bromo- structure
Product name:Cyclobutanemethanol, 1-bromo-
CAS No:30896-87-8
MF:C5H9BrO
Molecular Weight:165.028361082077
CID:6057031
PubChem ID:12920385

Cyclobutanemethanol, 1-bromo- 化学的及び物理的性質

名前と識別子

    • Cyclobutanemethanol, 1-bromo-
    • 1-bromo-1-(hydroxymethyl)cyclobutane
    • EN300-6756996
    • 30896-87-8
    • (1-bromocyclobutyl)methanol
    • インチ: 1S/C5H9BrO/c6-5(4-7)2-1-3-5/h7H,1-4H2
    • InChIKey: LTQJDTFEKCSGAG-UHFFFAOYSA-N
    • SMILES: C1(Br)(CO)CCC1

計算された属性

  • 精确分子量: 163.98368g/mol
  • 同位素质量: 163.98368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 68.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.612±0.06 g/cm3(Predicted)
  • Boiling Point: 81-83 °C(Press: 29 Torr)
  • 酸度系数(pKa): 15.05±0.10(Predicted)

Cyclobutanemethanol, 1-bromo- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6756996-0.1g
(1-bromocyclobutyl)methanol
30896-87-8 95%
0.1g
$337.0 2023-05-30
Enamine
EN300-6756996-5.0g
(1-bromocyclobutyl)methanol
30896-87-8 95%
5g
$2816.0 2023-05-30
Enamine
EN300-6756996-10.0g
(1-bromocyclobutyl)methanol
30896-87-8 95%
10g
$4176.0 2023-05-30
Aaron
AR028KPC-10g
(1-bromocyclobutyl)methanol
30896-87-8 95%
10g
$5767.00 2023-12-15
1PlusChem
1P028KH0-250mg
(1-bromocyclobutyl)methanol
30896-87-8 95%
250mg
$657.00 2024-05-06
1PlusChem
1P028KH0-500mg
(1-bromocyclobutyl)methanol
30896-87-8 95%
500mg
$999.00 2024-05-06
Aaron
AR028KPC-2.5g
(1-bromocyclobutyl)methanol
30896-87-8 95%
2.5g
$2642.00 2025-02-16
Aaron
AR028KPC-5g
(1-bromocyclobutyl)methanol
30896-87-8 95%
5g
$3897.00 2025-02-16
Aaron
AR028KPC-100mg
(1-bromocyclobutyl)methanol
30896-87-8 95%
100mg
$489.00 2025-02-16
Enamine
EN300-6756996-0.5g
(1-bromocyclobutyl)methanol
30896-87-8 95%
0.5g
$758.0 2023-05-30

Cyclobutanemethanol, 1-bromo- 関連文献

Cyclobutanemethanol, 1-bromo-に関する追加情報

Chemical Profile of Cyclobutanemethanol, 1-bromo- (CAS No. 30896-87-8)

Cyclobutanemethanol, 1-bromo-, identified by its Chemical Abstracts Service (CAS) number 30896-87-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This brominated cyclobutane derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both a cyclobutane ring and a bromo substituent at the 1-position provides unique reactivity that is exploited in multiple synthetic pathways.

The compound’s molecular structure, characterized by a four-membered saturated ring substituted with a hydroxymethyl group and a bromine atom, imparts distinct chemical properties. The cyclobutane ring itself is known for its rigidity, which can influence the conformational preferences of attached functional groups. This rigidity, combined with the electron-withdrawing effect of the bromine atom, makes Cyclobutanemethanol, 1-bromo- a useful precursor in constructing more complex heterocyclic systems. Such systems are of particular interest in medicinal chemistry due to their potential to interact with biological targets in unique ways.

In recent years, the pharmaceutical industry has shown increasing interest in derivatives of cyclobutane due to their structural novelty and potential therapeutic applications. For instance, studies have demonstrated that modifications at the 1-position of cyclobutane derivatives can significantly alter their binding affinity to biological receptors. The bromine atom in Cyclobutanemethanol, 1-bromo- serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the synthesis of larger and more intricate molecular architectures.

One of the most compelling applications of Cyclobutanemethanol, 1-bromo- lies in its utility as a building block for drug candidates targeting neurological disorders. Researchers have leveraged its structural motif to develop compounds that modulate neurotransmitter receptors. The rigid cyclobutane core can mimic natural ligands, thereby facilitating precise interactions with protein targets. Additionally, the hydroxymethyl group provides an opportunity for further derivatization into ethers or esters, expanding the chemical space available for drug design. Recent publications highlight its incorporation into scaffolds that exhibit inhibitory effects on enzymes implicated in neurodegenerative diseases.

The synthesis of Cyclobutanemethanol, 1-bromo- typically involves halogenation reactions on cyclobutene precursors or direct bromination of cyclobutanols using reagents such as N-bromosuccinimide (NBS). Advances in catalytic methods have enabled more efficient and selective bromination protocols, reducing side reactions and improving yields. These improvements are crucial for large-scale production and ensure that researchers have access to high-purity material for their studies.

The compound’s role extends beyond pharmaceuticals into materials science and agrochemical research. Its structural features make it a candidate for developing novel polymers with specific mechanical properties or for use as intermediates in crop protection agents. The ability to introduce diverse functional groups onto the cyclobutane ring allows for tailored properties that can be optimized for industrial applications.

Recent breakthroughs in computational chemistry have further enhanced the utility of Cyclobutanemethanol, 1-bromo- by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict how the compound might interact with biological targets before conducting expensive wet-lab experiments. Such simulations have been instrumental in identifying lead compounds for further optimization.

The growing body of literature on Cyclobutanemethanol, 1-bromo- underscores its importance as a synthetic intermediate and potential therapeutic agent. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain a cornerstone in both academic and industrial chemistry programs.

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